3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione: benzothiazole-piperazine-pyrrolidine , is a hybrid compound with an intriguing structure. It combines elements from three distinct heterocyclic moieties: benzothiazole, piperazine, and pyrrolidine. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves a multi-step procedure. While specific details may vary, a common synthetic route includes the following steps:
Benzothiazole Derivative Formation: Start with a benzothiazole derivative (e.g., 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone).
Click Cyclocondensation: React the benzothiazole derivative with phenylacetylene using copper catalysts to form the desired compound.
Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic route, optimization for yield, and scalability. detailed industrial processes are proprietary and not widely disclosed.
Chemical Reactions Analysis
Reactions::
Oxidation: Benzothiazole-piperazine-pyrrolidine may undergo oxidation reactions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the benzothiazole ring can be replaced.
Other Transformations: Further reactions may occur due to the presence of multiple functional groups.
Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).
Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Other Reactions: Specific conditions depend on the desired modification.
Major Products:: The major products depend on the specific reaction and functional group modifications. Isolation and characterization are essential to identify these products.
Scientific Research Applications
Benzothiazole-piperazine-pyrrolidine finds applications in:
Medicinal Chemistry: As antipsychotic drug substances.
Biological Science: Its derivatives act as dopamine and serotonin antagonists.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While benzothiazole-piperazine-pyrrolidine is unique due to its hybrid structure, similar compounds include other benzothiazole derivatives, piperazine-based drugs, and pyrrolidine-containing molecules.
Properties
Molecular Formula |
C21H19ClN4O2S |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H19ClN4O2S/c22-14-5-7-15(8-6-14)26-19(27)13-17(20(26)28)24-9-11-25(12-10-24)21-23-16-3-1-2-4-18(16)29-21/h1-8,17H,9-13H2 |
InChI Key |
SHVQEKBSWVBQHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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